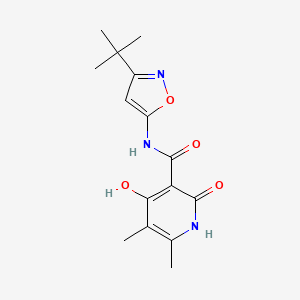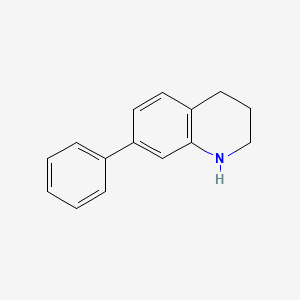
7-Phenyl-1,2,3,4-Tetrahydrochinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of 7-Phenyl-1,2,3,4-tetrahydroquinoline consists of a quinoline ring system with a phenyl group attached at the 7th position, making it a significant scaffold in the development of pharmaceuticals and other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
7-Phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antioxidant and corrosion inhibitor.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pesticides, and photosensitizers.
Wirkmechanismus
Target of Action
Tetrahydroquinoline derivatives, a class to which 7-phenyl-1,2,3,4-tetrahydroquinoline belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroquinoline derivatives can interact with biological targets in a variety of ways, depending on their chemical structure and the nature of the target .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Tetrahydroquinoline derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemische Analyse
Biochemical Properties
For instance, the oxidative product of tetrahydroisoquinoline, N-methylisoquinolinium ion, has been found to inhibit enzymes participating in catecholamine metabolism, such as tyrosine hydroxylase, DOPA decarboxylase, and monoamine oxidase .
Cellular Effects
The cellular effects of 7-Phenyl-1,2,3,4-tetrahydroquinoline are currently unknown due to the lack of specific studies on this compound. Related tetrahydroquinolines have shown various effects on cells. For example, 4-phenyltetrahydroquinolines have demonstrated hepatoprotective effects in rats, effectively lowering transaminases, preserving liver tissue integrity, and mitigating oxidative stress and inflammation .
Dosage Effects in Animal Models
The dosage effects of 7-Phenyl-1,2,3,4-tetrahydroquinoline in animal models have not been specifically studied. Related compounds such as 4-phenyltetrahydroquinolines have shown hepatoprotective effects in rats at a dose of 25 mg/kg body weight .
Metabolic Pathways
Tetrahydroquinolines are known to be involved in various metabolic processes .
Subcellular Localization
The subcellular localization of a compound can significantly impact its activity or function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the hydrogenation of quinolines using homogeneous and heterogeneous catalysts. This method requires harsh reaction conditions due to the high energy barrier in the hydrogenation process . Another method includes the oxidative cyclization of amino alcohols, C-H activation, and intramolecular nucleophilic substitution .
Industrial Production Methods: Industrial production of 7-Phenyl-1,2,3,4-tetrahydroquinoline often involves large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to optimize the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Hydrogenation can convert it to decahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide catalyzed by selenium dioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine, and alkylation using alkyl halides.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline.
Substitution: Various substituted tetrahydroquinolines and quinolines.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline scaffold but lacks the phenyl group at the 7th position.
Nicainoprol: An antiarrhythmic drug with a similar core structure.
Oxamniquine: A schistosomicide with a related tetrahydroquinoline framework.
Uniqueness: 7-Phenyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the phenyl group at the 7th position, which enhances its biological activity and makes it a valuable scaffold for drug development. Its diverse reactivity and wide range of applications further distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
7-phenyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-5-12(6-3-1)14-9-8-13-7-4-10-16-15(13)11-14/h1-3,5-6,8-9,11,16H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVOTBWGEXECMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=CC=CC=C3)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2583080.png)
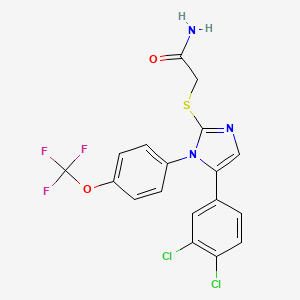

![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2583086.png)
![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)
![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)
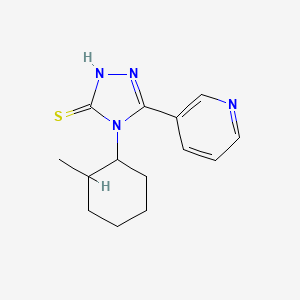
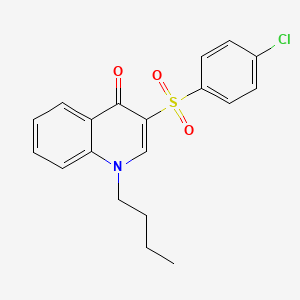
![3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2583098.png)


![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2583101.png)
